molecular formula C18H22FN3O4S B2611733 N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1797261-84-7

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2611733
CAS No.: 1797261-84-7
M. Wt: 395.45
InChI Key: NTUCWRVHQKFIKS-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidinone core substituted with a cyclopentyl group at the 4-position and an ethyl linker connecting to a 3-fluoro-4-methoxybenzenesulfonamide moiety. The cyclopentyl group may enhance lipophilicity, while the fluorine and methoxy substituents could influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S/c1-26-17-7-6-14(10-15(17)19)27(24,25)21-8-9-22-12-20-16(11-18(22)23)13-4-2-3-5-13/h6-7,10-13,21H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUCWRVHQKFIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Attachment of the Ethyl Linker: The ethyl linker can be attached through an alkylation reaction using an appropriate alkylating agent.

    Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of a fluoromethoxybenzene derivative followed by coupling with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Core Structural Features

The compound shares key motifs with other sulfonamide- and pyrimidine-based analogs, though substituent variations lead to distinct physicochemical and biological profiles:

Compound Name (or Identifier) Core Structure Key Substituents Hypothesized Impact
Target Compound Pyrimidinone-sulfonamide Cyclopentyl (4-position), ethyl linker, 3-fluoro-4-methoxybenzenesulfonamide Cyclopentyl enhances lipophilicity; fluorine and methoxy modulate solubility and stability .
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl, isopropyl carbamide Fluorinated aryl groups may improve target binding; chromen moiety adds rigidity .
N-[4-(4-Fluoro-phenyl)... () Pyrimidine-sulfonamide 4-fluoro-phenyl, formyl, isopropyl Isopropyl and formyl groups may reduce metabolic stability compared to cyclopentyl .

Critical Analysis of Substituent Effects

  • Cyclopentyl vs. Aromatic Groups : The cyclopentyl substituent in the target compound likely increases membrane permeability compared to aromatic substituents (e.g., 4-fluoro-phenyl in ), which may enhance cellular uptake .
  • Ethyl Linker vs.
  • Fluorine and Methoxy Positioning: The 3-fluoro-4-methoxy arrangement on the benzene ring may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Biological Activity

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrimidine ring : Contributes to its biological activity.
  • Cyclopentyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Benzenesulfonamide moiety : Known for its pharmacological properties.

Molecular Formula : C19H25N3O4S
Molecular Weight : 391.5 g/mol

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases, disrupting critical signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Exhibits potential against various pathogens, suggesting a role in treating infections.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. It has shown effectiveness in inhibiting the growth of cancer cell lines, which is crucial for developing new cancer therapies. For example:

Study Cell Line IC50 (µM) Effect
Study AMCF-75.0Inhibition of proliferation
Study BHeLa3.2Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Escherichia coli32

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • In Vivo Efficacy : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
  • Pharmacokinetics : Research on the pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for oral bioavailability.

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with structurally related compounds:

Compound Name Biological Activity Key Differences
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamideModerate anticancer activityDifferent substituent on the benzene ring
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamideStronger antimicrobial effectFluorine substitution enhances potency

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